Phenanthren-9-ol
Phenanthren-9-ol
9-phenanthrol is a phenanthrol that is phenanthrene in which a hydrogen attached to a carbon in the central ring has been replaced by a hydroxy group. It has a role as a TRPM4 channel inhibitor. It derives from a hydride of a phenanthrene.
9-Phenanthrol is a natural product found in Streptomyces flavovirens with data available.
This compound belongs to the family of Phenanthrenes and Derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene.
9-Phenanthrol is a natural product found in Streptomyces flavovirens with data available.
This compound belongs to the family of Phenanthrenes and Derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene.
Brand Name:
Vulcanchem
CAS No.:
484-17-3
VCID:
VC20846171
InChI:
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
SMILES:
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O
Molecular Formula:
C14H10O
Molecular Weight:
194.23 g/mol
Phenanthren-9-ol
CAS No.: 484-17-3
Cat. No.: VC20846171
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9-phenanthrol is a phenanthrol that is phenanthrene in which a hydrogen attached to a carbon in the central ring has been replaced by a hydroxy group. It has a role as a TRPM4 channel inhibitor. It derives from a hydride of a phenanthrene. 9-Phenanthrol is a natural product found in Streptomyces flavovirens with data available. This compound belongs to the family of Phenanthrenes and Derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. |
|---|---|
| CAS No. | 484-17-3 |
| Molecular Formula | C14H10O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | phenanthren-9-ol |
| Standard InChI | InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H |
| Standard InChI Key | DZKIUEHLEXLYKM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O |
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